

synthesis and visual identification of

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tetraamminecopper(II) sulfate

Compound of Interest		
Compound Name:	[Cu(NH3)4(OH2)](2+)	
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An In-depth Technical Guide to the Synthesis and Visual Identification of Tetraamminecopper(II) Sulfate Monohydrate

#### Introduction

Tetraamminecopper(II) sulfate monohydrate, with the chemical formula [Cu(NH<sub>3</sub>)<sub>4</sub>]SO<sub>4</sub>·H<sub>2</sub>O, is a well-known coordination compound.[1][2] More accurately described as tetraammineaquacopper(II) sulfate, [Cu(NH<sub>3</sub>)<sub>4</sub>(H<sub>2</sub>O)]SO<sub>4</sub>, this salt is distinguished by its striking deep blue to purple color.[1][3] It serves as a classic example in inorganic chemistry for demonstrating coordination theory and ligand exchange reactions.[4] The compound consists of a complex cation, [Cu(NH<sub>3</sub>)<sub>4</sub>(H<sub>2</sub>O)]<sup>2+</sup>, where a central copper(II) ion is coordinated to four ammonia ligands and one water molecule, and a sulfate anion (SO<sub>4</sub><sup>2-</sup>).[3] Beyond its educational importance, it is a precursor to Schweizer's reagent, used in the production of rayon, and finds applications as a catalyst in organic synthesis and in the fabrication of materials for environmental remediation.[4]

# Synthesis of Tetraamminecopper(II) Sulfate Monohydrate

The synthesis involves a ligand substitution reaction where the water molecules coordinated to the copper(II) ion in aqueous copper(II) sulfate are replaced by ammonia molecules.[2][5]

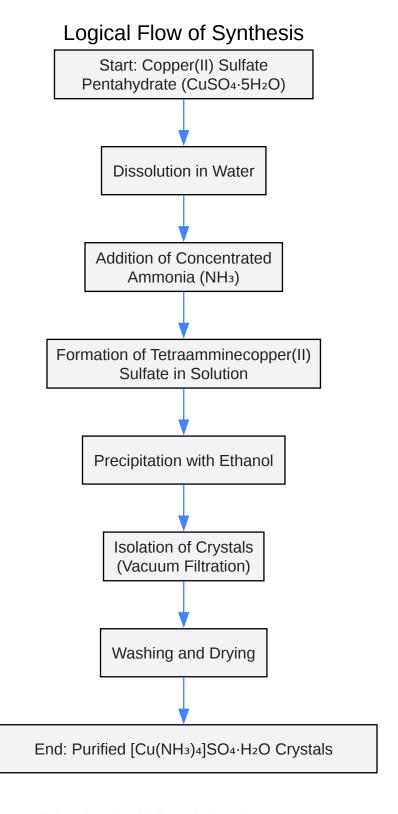
Balanced Chemical Equation:  $CuSO_4.5H_2O + 4NH_3 \rightarrow [Cu(NH_3)_4]SO_4.H_2O + 4H_2O[6]$ 



#### **Logical Flow of Synthesis**

The synthesis follows a logical progression from the starting materials to the final purified product. The process begins with the dissolution of the copper salt, followed by the introduction of the ammonia ligand, precipitation of the complex, and finally, isolation and purification.





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Caption: Logical workflow for the synthesis of tetraamminecopper(II) sulfate.



#### **Experimental Protocol**

This protocol is a synthesized procedure based on common laboratory methods.[2][7][8]

Materials and Reagents:

- Copper(II) sulfate pentahydrate (CuSO<sub>4</sub>·5H<sub>2</sub>O)
- Concentrated aqueous ammonia (NH<sub>3</sub>) (Caution: Toxic and corrosive)[8]
- Ethanol (95%) (Caution: Flammable)[8]
- Distilled water
- Beakers
- Graduated cylinders
- Glass stirring rod
- Vacuum filtration apparatus (Buchner funnel, filter flask)
- · Filter paper
- Ice-water bath

#### Procedure:

- Dissolution: Weigh approximately 6.0 g of copper(II) sulfate pentahydrate (CuSO<sub>4</sub>·5H<sub>2</sub>O) and transfer it to a 250-mL beaker.[8] Add a minimum amount of distilled water (e.g., 10-15 mL) and stir to dissolve the salt completely, forming a light blue solution.[7][9]
- Complexation: In a fume hood, slowly add 20 mL of concentrated ammonia solution to the copper(II) sulfate solution while stirring continuously.[8] A light blue precipitate of copper(II) hydroxide may initially form, but it will dissolve with the addition of excess ammonia to yield a clear, deep blue-violet solution.[8][9][10] This color change indicates the formation of the tetraamminecopper(II) complex ion.[3]



- Precipitation: To induce crystallization, add 20-25 mL of ethanol to the solution with stirring.
  [9] The solubility of the ionic complex is lower in ethanol, causing it to precipitate out of the solution as a deep blue solid.[1][9]
- Crystallization: Cool the mixture in an ice-water bath for at least 15 minutes to maximize the yield of crystals.[8]
- Isolation: Set up a vacuum filtration apparatus. Wet the filter paper with a small amount of ethanol. Decant the supernatant liquid and then transfer the crystalline precipitate to the Buchner funnel.
- Washing: Wash the collected crystals with several small portions of cold ethanol to remove any soluble impurities.[2][7]
- Drying: Continue to draw air through the funnel for several minutes to partially dry the crystals.[2] Transfer the solid to a clean, dry piece of filter paper and allow it to air-dry completely. The final product should be a fine, deep blue crystalline powder that does not clump together.[2]

#### **Experimental Workflow Diagram**



## **Experimental Workflow** Preparation Weigh CuSO<sub>4</sub>·5H<sub>2</sub>O Dissolve in H<sub>2</sub>O Reaction Add conc. NH<sub>3</sub> (fume hood) Observe deep blue solution Add Ethanol Induce precipitation Cool in Ice Bath Isolation & Purification Vacuum Filter Wash with cold Ethanol Air Dry Crystals

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Caption: Step-by-step experimental workflow for the synthesis.



#### **Visual Identification and Characterization**

Visual identification is a primary method for the initial assessment of tetraamminecopper(II) sulfate.

- Appearance: The compound is a dark blue to purple crystalline solid.[1][3] The crystals often form as long needles.[7][11] It has a faint odor of ammonia.[1][3]
- Color Origin: The vibrant color is due to the d-d electronic transitions of the d<sup>9</sup> Cu(II) ion within the ligand field.[4] The ammonia ligands create a stronger ligand field than the water molecules in the starting copper(II) sulfate solution. This results in a larger energy gap between the d-orbitals, causing the complex to absorb light in the yellow-orange-red region of the visible spectrum (around 600-650 nm) and appear deep blue-violet.[4]
- Crystal Structure: X-ray crystallography has revealed that the compound crystallizes in the orthorhombic space group Pnma.[4] The central copper ion exhibits a square pyramidal geometry.[3][4] Four ammonia ligands form the base of the pyramid, with a water molecule at the apical position.[3][4]

#### **Quantitative Data**

**Table 1: Physical and Chemical Properties** 

Property	Value	Reference(s)
Chemical Formula	[Cu(NH₃)₄]SO4·H₂O	[3]
Molar Mass	245.79 g/mol	[1][3]
Appearance	Dark blue-purple solid	[1][3]
Density	1.81 g/cm <sup>3</sup>	[1][3]
Solubility in Water	18.5 g/100 g at 21.5 °C	[1][3]
Crystal System	Orthorhombic	[4]

### **Table 2: Spectroscopic and Structural Data**



Analysis Technique	Parameter	Value	Reference(s)
UV-Visible Spectroscopy	λmax (d-d transition)	~600-650 nm	[4][12]
X-ray Crystallography	Molecular Geometry	Square Pyramidal	[3][4]
Cu-N Bond Length	~210 pm	[3][4]	
Cu-O Bond Length	~233 pm	[3][4]	_
Raman Spectroscopy	Cu-N Symmetric Stretch (A <sub>1</sub> g)	~420 cm <sup>-1</sup>	[4]
Cu-N Stretch (B <sub>1</sub> g)	~375 cm <sup>-1</sup>	[4]	
X-ray Photoelectron Spec.	Cu 2p <sub>3</sub> / <sub>2</sub> Binding Energy	~934-935 eV (with shake-up satellites)	[4]
N 1s Binding Energy	~400 eV	[4]	

## **Safety and Handling**

- Copper(II) Sulfate Pentahydrate (CuSO<sub>4</sub>·5H<sub>2</sub>O): Toxic and an irritant. Avoid ingestion and contact with skin and eyes.[8]
- Concentrated Ammonia (NH₃): Toxic, corrosive, and irritating. Work in a well-ventilated fume hood. Avoid inhaling vapors and prevent contact with eyes, skin, and clothing.[8]
- Ethanol (C₂H₅OH): Flammable and toxic. Keep away from open flames and sources of ignition.[8]
- General Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles and gloves, throughout the experiment. Handle all chemicals with care.

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